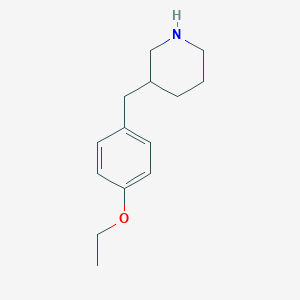3-(4-Ethoxybenzyl)piperidine
CAS No.: 955315-04-5
Cat. No.: VC2378075
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955315-04-5 |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 3-[(4-ethoxyphenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 |
| Standard InChI Key | RSACBNWSKVWJRW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2CCCNC2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2CCCNC2 |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Ethoxybenzyl)piperidine consists of a six-membered piperidine heterocyclic ring with a nitrogen atom and a 4-ethoxybenzyl group attached at the 3-position. The structure features a benzene ring with an ethoxy (OCH2CH3) substituent at the para position, connected to the piperidine ring via a methylene bridge.
Basic Chemical Information
The following table presents the fundamental chemical identification data for 3-(4-Ethoxybenzyl)piperidine:
| Property | Value |
|---|---|
| Chemical Name | 3-(4-Ethoxybenzyl)piperidine |
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| CAS Number | 955315-04-5 |
| IUPAC Name | 3-[(4-ethoxyphenyl)methyl]piperidine |
These properties establish the basic identity of the compound and provide essential information for its characterization and identification in chemical databases and literature .
Chemical Identifiers and Structural Representation
Various chemical identifiers are used to uniquely describe and represent 3-(4-Ethoxybenzyl)piperidine in databases and chemical literature:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 |
| InChIKey | RSACBNWSKVWJRW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2CCCNC2 |
| DSSTox Substance ID | DTXSID30588801 |
| Wikidata | Q82481726 |
The structural representation through these identifiers enables precise chemical communication and database searching for research and regulatory purposes .
Physical and Chemical Properties
The physical and chemical properties of 3-(4-Ethoxybenzyl)piperidine determine its behavior in chemical reactions, formulations, and biological systems.
Salt Forms and Derivatives
The hydrochloride salt of this compound, 3-(4-Ethoxybenzyl)piperidine hydrochloride (CAS: 1170629-29-4), has been documented with the following properties:
| Property | Value |
|---|---|
| CAS Number | 1170629-29-4 |
| Molecular Weight | 255.79 g/mol |
| Purity (Commercial) | 98% |
| InChI Key | YWHZLNOWDQPPAX-UHFFFAOYNA-N |
This salt form provides enhanced stability and solubility for certain applications, though it has been noted as discontinued by some suppliers .
The commercial availability through established chemical suppliers indicates that the compound has applications in research and development contexts.
Structural Relationships and Related Compounds
3-(4-Ethoxybenzyl)piperidine belongs to a broader family of substituted piperidines that have significant applications in medicinal chemistry and pharmaceutical research.
Positional Isomers and Structural Analogs
Several structurally related compounds have been identified that share core structural elements with 3-(4-Ethoxybenzyl)piperidine:
-
4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5)
-
1-(4-Ethoxybenzyl)-piperidine-3-carboxylic acid (CAS: 896045-70-8)
These structural variations can significantly affect the physicochemical properties and potential biological activities of these compounds.
Pharmacological Significance of Piperidine Scaffold
Piperidine derivatives represent an important structural class in medicinal chemistry. According to research on chiral piperidine scaffolds in drug design, these compounds can offer several advantages:
-
Modulation of physicochemical properties for optimized drug candidates
-
Enhancement of biological activities and target selectivity
-
Improvement of pharmacokinetic properties
-
Reduction of potential cardiac toxicity concerns (hERG channel interactions)
The position of substitution on the piperidine ring (particularly 1,3-substitution patterns) can significantly impact the potency and selectivity of these compounds. Research has suggested that "SAR research studies suggested a great significance of the 1,3-substituent piperidine moiety in improving the potency of the compound" .
Research Status and Future Directions
The current research landscape for 3-(4-Ethoxybenzyl)piperidine appears to be in developmental stages, with opportunities for further investigation.
Current Research Gaps
Several areas require further investigation:
-
Detailed physicochemical characterization (solubility profiles, stability data, etc.)
-
Specific biological activity screening against relevant targets
-
Structure-activity relationship studies comparing different piperidine derivatives
-
Optimization of synthetic routes for improved yields and purity
-
Exploration of potential applications in drug discovery programs
Future Research Opportunities
Promising directions for future research may include:
-
Evaluation of 3-(4-Ethoxybenzyl)piperidine in targeted screening programs
-
Development of more efficient synthetic pathways
-
Investigation of structure-activity relationships through systematic modification
-
Exploration of novel applications in pharmaceutical and chemical research
-
Detailed analysis of binding interactions with biological targets of interest
These research directions could substantiate the utility of this compound in various scientific and practical contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume